Perfluorodecalin

Descripción general

Descripción

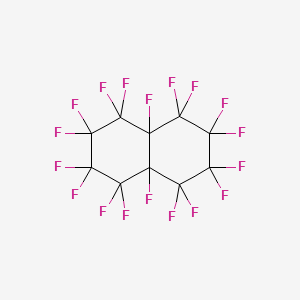

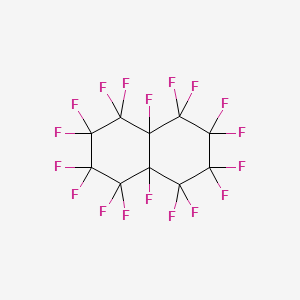

Perfluorodecalin (C10F18) is a fluorocarbon, a derivative of decalin in which all of the hydrogen atoms are replaced by fluorine atoms . It is chemically and biologically inert and stable up to 400 °C . Several applications make use of its ability to dissolve gases .

Synthesis Analysis

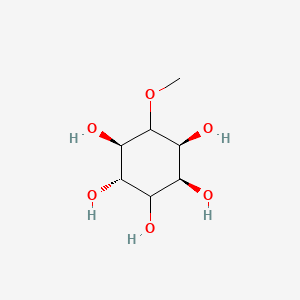

This compound is manufactured by the fluorination of tetralin or decalin with cobalt (III) fluoride in the Fowler process . For most applications, several steps of purification are required after reaction .

Molecular Structure Analysis

The molecular formula of this compound is C10F18 . It exhibits cis-trans isomerism, as the tertiary fluorines atoms on the bridge carbon atoms can be either on the same side as each other (cis-isomer) or on opposite sides (trans-isomer) .

Chemical Reactions Analysis

This compound exhibits strong repulsive interactions between the two mixture components . It is also chemically and biologically inert .

Physical and Chemical Properties Analysis

This compound is a clear, colorless liquid with a density of 1.917 and a boiling point of 142 °C . It is chemically and biologically inert and stable up to 400 °C . Its density follows a linear decrease with temperature and a quadratic increase with the mole fraction of this compound .

Aplicaciones Científicas De Investigación

Global Warming Potential and Atmospheric Impact

Global Warming Potential : PFD has been recognized for its significant global warming potential (GWP) and its detection in the atmosphere. Shine et al. (2005) noted that PFD is a potent greenhouse gas on a per molecule basis, with a 100-year GWP of 7200 relative to carbon dioxide, assuming a 1000-year lifetime. This indicates a need for careful assessment of its future usage (Shine et al., 2005).

Environmental Fate and Hazards : A study by Tsai (2011) focused on the environmental fate properties of PFD, highlighting its hydrophobic nature and potential to contribute to global warming due to its high radiative efficiency (Tsai, 2011).

Biomedical Applications

Bone Regeneration : Tamimi et al. (2013) demonstrated that PFD enhances bone regeneration, both in vitro and in vivo. It was found to prolong the survival of bone marrow cells under anaerobic conditions and improve the regenerative capacity of bone-marrow-loaded 3D-printed scaffolds (Tamimi et al., 2013).

Oxygen Carrier in Bioprocess Engineering : A study by Amaral et al. (2006) explored the use of PFD as an oxygen vector in culture media to enhance lipase productivity by increasing the oxygen availability to Yarrowia lipolytica (Amaral et al., 2006).

Liquid Ventilation for Lung Injury : Research by Al‐Rahmani et al. (2000) evaluated the use of PFD in partial liquid ventilation for treating lung injuries in juvenile rabbits. The study found significant improvements in oxygenation and respiratory compliance in injured rabbit lungs treated with PFD (Al‐Rahmani et al., 2000).

Oxygen Delivery in Tissue Regeneration : Jalani et al. (2017) developed a new PFD oxygen delivery system combined with graphene oxide for controlled oxygen release, which is beneficial in tissue regeneration and vascular wound healing (Jalani et al., 2017).

Chemical and Physical Properties

Molecular Orbital Occupancy : Brandenburg et al. (2015) studied the electronic structure of PFD and its fluorination process, observing a molecular orbital change induced through fluorination (Brandenburg et al., 2015).

Fluorous Gelators for Biomedical Applications : Miyajima et al. (2019) investigated fluorous gels of PFD for potential biomedical applications, assessing their cytotoxicity and suitability for cell culture (Miyajima et al., 2019).

- emulsions of PFD to improve the outcome of cryosurgery. They found that increasing the concentration of PFD in these emulsions lowers their thermal conductivity, potentially enhancing cryosurgical freezing while minimizing damage to specified regions (Ramajayam et al., 2018).

Vitreoretinal Surgery : Chang (2019) discussed the use of liquid PFD derivatives in vitreoretinal surgery, noting their ability to provide surgical ease and increase success in complex retinal detachment cases. However, long-term exposure to PFD liquids can lead to ocular tissue inflammation and degeneration (Chang, 2019).

Inhibition of Hypoxia-Associated Resistance in Lung Cancer Cells : Gamal-Eldeen et al. (2022) explored the role of Perftoran® (PFD) in reducing the resistance of lung cancer cells to chemotherapy by suppressing hypoxia pathway mediators. Their findings suggest that Perftoran® could enhance the effectiveness of chemotherapy drugs like carboplatin (Gamal-Eldeen et al., 2022).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Perfluorodecalin (PFD) is a perfluorocarbon (PFC) that primarily targets the respiratory system . It is chemically and biologically inert, with a unique ability to dissolve large amounts of gases . The primary targets of PFD are the oxygen (O2) and carbon dioxide (CO2) gases, which are crucial for various physiological processes .

Mode of Action

This compound interacts with its targets (O2 and CO2) by dissolving them. This is due to the strong intramolecular forces and weak intermolecular forces that allow PFD to behave almost like an ideal fluid . The two most commonly used PFCs, perfluorooctylbromide (PFOB) and this compound (PFD), can dissolve 527 and 403 mL O2 /L PFC at 1 atm (1 bar, 713 mmHg), respectively. Carbon dioxide can be dissolved up to 4 times the amount of O2 .

Biochemical Pathways

The primary biochemical pathway affected by PFD is the respiratory pathway. By dissolving large amounts of O2 and CO2, PFD enhances the oxygen-carrying capacity of the blood . This makes it a valuable tool in various medical applications, including wound healing, organ preservation, and as a blood substitute .

Result of Action

The primary result of PFD’s action is the enhanced oxygen-carrying capacity of the blood. This can accelerate wound healing when applied topically . Additionally, organs and tissues can be stored for longer in oxygenated PFD, which is beneficial for organ preservation . PFD is also being studied for use in liquid breathing .

Análisis Bioquímico

Biochemical Properties

Perfluorodecalin has a tremendous capacity to dissolve gases . The two most commonly used perfluorocarbons are perfluorooctylbromide (PFOB) and this compound (PFD). These can dissolve 527 and 403 mL O2/L PFC at 1 atm, respectively . Carbon dioxide can be dissolved up to 4 times the amount of O2 .

Cellular Effects

This compound has been used to enhance oxygen delivery during cell culture . It has also been shown to dramatically enhance in vivo microscopy resolution of airspace-containing tissues such as mesophyll .

Molecular Mechanism

The mechanism of perfluorocarbons, including this compound, involves loose van der Waals forces to dissolve oxygen for delivery . This contrasts with the way hemoglobin transports oxygen, which uses chemical bonding between the oxygen molecule and the iron atom in heme .

Temporal Effects in Laboratory Settings

A procedure for the determination of a group of perfluororganic compounds, including this compound, in whole blood and tissues of laboratory animals was developed in in vitro experiments . The time of the presence of the xenobiotic in the bloodstream and in various organs of small laboratory animals during the endotracheal route of administration was estimated .

Dosage Effects in Animal Models

Intrarectal treatment with oxygenated this compound was tested using the murine dextran sodium sulfate (DSS)-induced model of distal colitis, both in preventive and therapeutic settings . Administration of oxygenated this compound resulted in accelerated recovery of colitis compared with saline-treated littermates .

Metabolic Pathways

Currently, there is no specific information available about the metabolic pathways that this compound is involved in .

Transport and Distribution

This compound is not suitable for direct injection into the vascular system and requires emulsification to obtain a stable mixture . Extensive research created stable perfluorocarbon nano-emulsions that avoid fast clearance from the blood and long organ retention time .

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F18/c11-1-2(12,5(17,18)9(25,26)7(21,22)3(1,13)14)6(19,20)10(27,28)8(23,24)4(1,15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEYRJFJVCLAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046511, DTXSID201015480, DTXSID801021518 | |

| Record name | Perflunafene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Perfluorodecalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Perfluorodecahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306-94-5, 60433-11-6, 60433-12-7 | |

| Record name | Perfluorodecalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflunafene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Perfluorodecalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060433116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Perfluorodecalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060433127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorodecalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16292 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perfluorodecalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluorodecahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perflunafene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Perfluorodecalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Perfluorodecahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perflunafene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 60433-11-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUNAFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54A06VV62N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

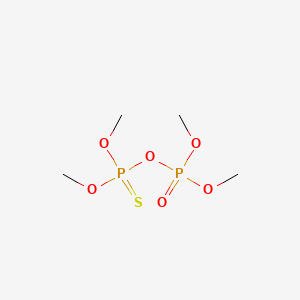

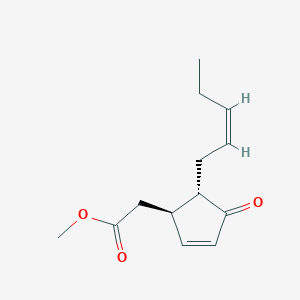

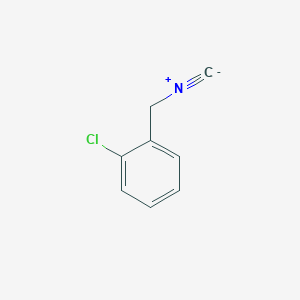

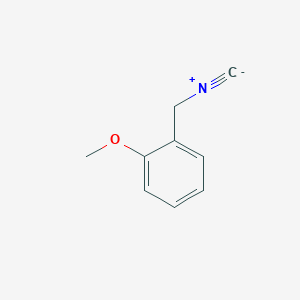

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.